3-Amino-1-(4-ethoxyphenyl)-4-(4-(trifluoromethyl)phenyl)azetidin-2-one
Description
3-Amino-1-(4-ethoxyphenyl)-4-(4-(trifluoromethyl)phenyl)azetidin-2-one is a β-lactam-derived azetidinone with a unique substitution pattern. The molecule features a 4-ethoxyphenyl group at position 1 and a 4-(trifluoromethyl)phenyl group at position 4 of the azetidinone core.
Properties
Molecular Formula |
C18H17F3N2O2 |
|---|---|
Molecular Weight |
350.3 g/mol |
IUPAC Name |
3-amino-1-(4-ethoxyphenyl)-4-[4-(trifluoromethyl)phenyl]azetidin-2-one |
InChI |
InChI=1S/C18H17F3N2O2/c1-2-25-14-9-7-13(8-10-14)23-16(15(22)17(23)24)11-3-5-12(6-4-11)18(19,20)21/h3-10,15-16H,2,22H2,1H3 |
InChI Key |
WJNXHCXHECUVQI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(C(C2=O)N)C3=CC=C(C=C3)C(F)(F)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional differences from related azetidinones are critical to its physicochemical and biological properties. Below is a detailed analysis:
Table 1: Structural and Functional Comparison
Key Differences and Implications
Substituent Effects on Solubility and Bioavailability The 4-ethoxyphenyl group at R1 in the target compound provides moderate polarity compared to chloro (more lipophilic) or trimethoxy (bulkier) groups in analogs. This may improve aqueous solubility relative to trifluoromethyl or chlorophenyl derivatives .
Biological Activity Antimicrobial Potential: Nitro-substituted azetidinones (e.g., ) show antimicrobial activity, suggesting the target compound’s amino and trifluoromethyl groups could similarly disrupt microbial enzymes or membranes . Anticancer Activity: Fluorinated azetidinones () demonstrate tubulin inhibition. The target compound’s trifluoromethyl group may confer analogous mechanisms, though its ethoxy group might reduce cytotoxicity compared to trimethoxy derivatives . Enzyme Inhibition: Pyridine-based trifluoromethyl compounds () inhibit CYP51, a target in Chagas disease. The trifluoromethyl group in the target compound could enable similar interactions .
Synthetic Considerations Cyclocondensation methods () or gold-catalyzed reactions () are viable for synthesizing azetidinones. The amino group in the target compound may require protective strategies (e.g., Boc protection) to avoid side reactions during cyclization . Yields for similar compounds (e.g., 39.68% in ) suggest optimization is needed for large-scale synthesis of the target molecule .
Table 2: Physicochemical Properties
| Property | Target Compound | 3-Amino-4-(4-chlorophenyl)-1-(4-ethoxyphenyl)azetidin-2-one | 3-Fluoro-4-(4-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)azetidin-2-one |
|---|---|---|---|
| Molecular Weight | ~353.3 g/mol | ~344.8 g/mol | ~405.4 g/mol |
| Key Functional Groups | -NH₂, -OEt, -CF₃ | -NH₂, -OEt, -Cl | -F, -OMe (×3) |
| Predicted LogP | ~3.2 | ~3.5 | ~2.8 |
| Hydrogen Bond Donors/Acceptors | 1/4 | 1/3 | 0/6 |
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